Fmoc-D-Lys(Alloc)-OH

Übersicht

Beschreibung

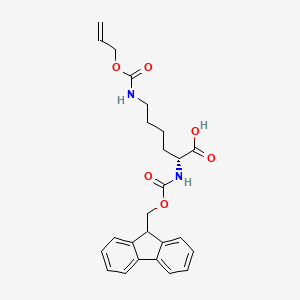

“Fmoc-D-Lys(Alloc)-OH” is a compound used in peptide synthesis . It has the empirical formula C25H28N2O6 and a molecular weight of 452.50 . The compound is also known as Nα-Fmoc-Nε-Alloc-D-lysine or Nε-Alloc-Nα-Fmoc-D-lysine .

Synthesis Analysis

The synthesis of “Fmoc-D-Lys(Alloc)-OH” involves solid-phase peptide synthesis methodology . This process requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups .

Molecular Structure Analysis

The molecular structure of “Fmoc-D-Lys(Alloc)-OH” can be represented by the SMILES string: OC(=O)C@@HOCC=C)NC(=O)OCC1c2ccccc2-c3ccccc13 .

Chemical Reactions Analysis

“Fmoc-D-Lys(Alloc)-OH” is suitable for Fmoc solid-phase peptide synthesis . It’s used in the preparation of protected peptides and peptide fragments .

Physical And Chemical Properties Analysis

“Fmoc-D-Lys(Alloc)-OH” is a powder form compound with an assay of ≥98.0% (HPLC) . It’s suitable for peptide synthesis and is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Fmoc-D-Lys(Alloc)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These PHGs are used as drug delivery systems and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of series K peptides, which include Fmoc-D-Lys(Alloc)-OH, have been found to retain their gelation capabilities . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Self-Assembling Materials

Fmoc-D-Lys(Alloc)-OH is used in the synthesis of self-assembling materials. These materials have the ability to self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures .

Organogel Formation

Fmoc-D-Lys(Alloc)-OH is used in the formation of organogels. These organogels are stable, thermo-reversible, and can be formed in alcoholic, substituted benzene, and chlorinated solvents .

Peptide Synthesis

Fmoc-D-Lys(Alloc)-OH is used in peptide synthesis. The Fmoc protecting group can be removed from the resin using an organic base like 4-methylpiperidine .

Creation of Physiologically Relevant Environment

Peptide-based hydrogels (PHGs) created using Fmoc-D-Lys(Alloc)-OH provide a physiologically relevant environment for in vitro experiments .

Wirkmechanismus

Target of Action

Fmoc-D-Lys(Alloc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The Alloc group in the compound is specifically designed to protect the epsilon-amino group of the lysine residue during peptide synthesis .

Mode of Action

Fmoc-D-Lys(Alloc)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group is removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide. The Alloc group remains intact during this process, protecting the epsilon-amino group until it is selectively deprotected at a later stage .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the selective formation of peptide bonds without causing side reactions at the epsilon-amino group of the lysine residue . This is particularly important in the synthesis of complex peptides, where selective deprotection and coupling reactions are required .

Pharmacokinetics

The compound’s stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The use of Fmoc-D-Lys(Alloc)-OH in peptide synthesis results in the selective formation of peptide bonds, leading to the production of the desired peptide sequence . The Alloc group can be selectively removed at a later stage to reveal the epsilon-amino group, allowing for further functionalization of the peptide .

Action Environment

The action of Fmoc-D-Lys(Alloc)-OH is influenced by several environmental factors. These include the pH of the reaction environment, the presence of other reagents, and the temperature . For example, the Fmoc group is removed under basic conditions, while the Alloc group requires the presence of a palladium catalyst for its removal . The compound is typically stored at 2-8°C to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

“Fmoc-D-Lys(Alloc)-OH” and its analogues have potential applications in tissue engineering . For instance, Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), fully supports cell adhesion, survival, and duplication . This suggests a promising future direction for the use of “Fmoc-D-Lys(Alloc)-OH” in biomedical applications .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679799 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Alloc)-OH | |

CAS RN |

214750-75-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the advantage of using Fmoc-D-Lys(Alloc)-OH in the synthesis of Ganirelix compared to the original method?

A: The research article highlights that utilizing Fmoc-D-Lys(Alloc)-OH, alongside Fmoc-Lys(Alloc)-OH, in the synthesis of Ganirelix offers several advantages over the original method that employed Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH. [] This modified approach, involving the incorporation of these specific Fmoc-protected lysine derivatives, leads to a final Ganirelix product with higher purity and fewer impurities. [] This improvement in synthesis ultimately contributes to a more cost-effective large-scale production process for this important medication. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)